
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-chlorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-chlorobenzoic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl-protected piperazine moiety attached to a chlorobenzoic acid framework. The tert-butoxycarbonyl group serves as a protective group for the piperazine nitrogen, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-chlorobenzoic acid typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with tert-butoxycarbonyl chloride to form 4-(tert-butoxycarbonyl)piperazine.
Alkylation: The next step is the alkylation of 4-(tert-butoxycarbonyl)piperazine with a suitable alkylating agent, such as chloromethylbenzoic acid, under basic conditions to yield the desired product.
The reaction conditions often include the use of solvents like methanol or dichloromethane and bases such as sodium hydroxide or potassium carbonate. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistency and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-chlorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorobenzoic acid moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free piperazine derivative.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, particularly in the synthesis of pharmaceuticals.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Deprotection: Acidic reagents such as trifluoroacetic acid or hydrochloric acid are used to remove the tert-butoxycarbonyl group.
Coupling Reactions: Reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HATU) are used in the presence of bases like triethylamine.
Major Products
The major products formed from these reactions include substituted benzoic acids, free piperazine derivatives, and various coupled products depending on the specific reaction conditions and reagents used.
科学研究应用
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is used in the development of biochemical probes and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-chlorobenzoic acid is primarily related to its role as an intermediate in the synthesis of biologically active compounds. The tert-butoxycarbonyl group protects the piperazine nitrogen, allowing for selective reactions at other sites. Upon deprotection, the free piperazine can interact with various molecular targets, including neurotransmitter receptors and ion channels, leading to changes in cellular activity.
相似化合物的比较
Similar Compounds
- 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid
- 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid
- 2-(6-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid
Uniqueness
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-chlorobenzoic acid is unique due to the presence of both a chlorobenzoic acid moiety and a tert-butoxycarbonyl-protected piperazine. This combination allows for versatile synthetic applications and the formation of a wide range of derivatives with potential biological activity.
属性
分子式 |
C17H23ClN2O4 |
|---|---|
分子量 |
354.8 g/mol |
IUPAC 名称 |
5-chloro-2-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(23)20-8-6-19(7-9-20)11-12-4-5-13(18)10-14(12)15(21)22/h4-5,10H,6-9,11H2,1-3H3,(H,21,22) |
InChI 键 |
QWEMPKUYGMCHMC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


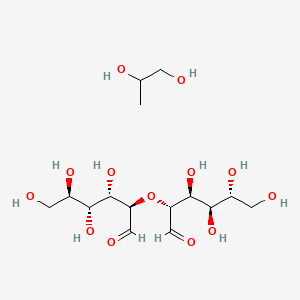
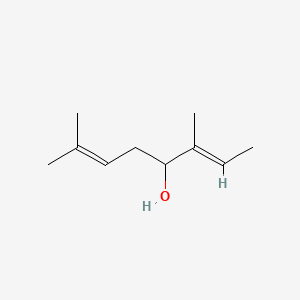
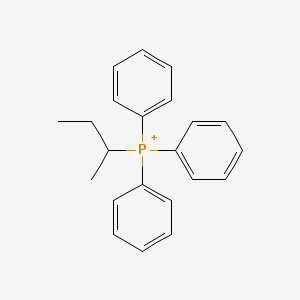
![4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)-](/img/structure/B15175512.png)
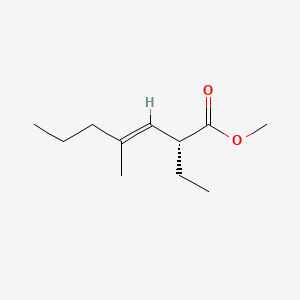



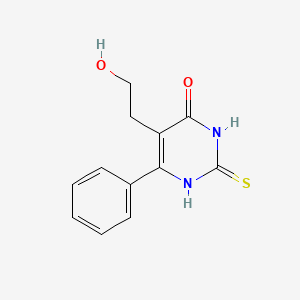
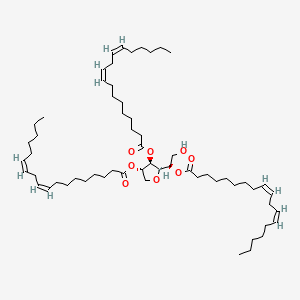
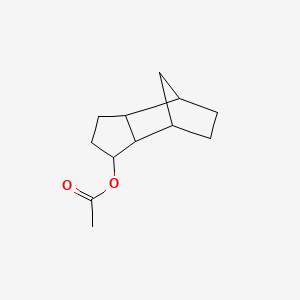
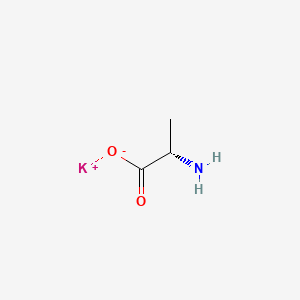

![(1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene](/img/structure/B15175570.png)
